4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide
Description
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Properties
IUPAC Name |
4-[[2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-17-4-2-3-13(9-17)12-30-21-24-16(11-19(27)25-21)10-18(26)23-15-7-5-14(6-8-15)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCIOMBGLITWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are the Abl and Src kinases . These kinases play a crucial role in cell signaling and are often implicated in cancer when they become dysregulated.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition occurs through the compound’s binding to the active site of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they are involved in.
Biochemical Pathways
The affected pathways are those regulated by Abl and Src kinases. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound disrupts these pathways, potentially leading to the death of cancer cells.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds like this one are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. These properties suggest that the compound may have good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
